molecular formula C29H42O8 B1243866 [(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate

[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate

Cat. No. B1243866
M. Wt: 518.6 g/mol
InChI Key: FGGPIWICAGRSLN-JLXRTCLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate is a natural product found in Casearia sylvestris with data available.

Scientific Research Applications

Chemical Derivatives and Synthesis

The complex chemical compound you've referred to has been the subject of various studies focusing on its synthesis and the derivation of related compounds. For example, a study by Dobner et al. (2003) explored new compounds including a benzofuran derivative from Leontopodium alpinum roots. They identified compounds with structures established through spectroscopic studies, highlighting the intricate methods used in synthesizing and identifying complex organic molecules like the one you're interested in (Dobner et al., 2003).

Pharmacological Applications

Another aspect of the research on this compound pertains to its potential pharmacological applications. Research by Orjala et al. (1993) identified prenylated benzoic acid derivatives from Piper aduncum leaves, demonstrating significant antibacterial activities. This underscores the ongoing exploration of benzofuran derivatives in the field of medicinal chemistry, where researchers seek new compounds with potential therapeutic properties (Orjala et al., 1993).

Chemical Properties and Mechanisms

Further studies delve into the chemical properties and mechanisms of related compounds. For instance, the work by Abdel-Aziem et al. (2020) focused on the eco-friendly synthesis of thiadiazoles based on benzofuran, demonstrating the environmental considerations in modern chemical synthesis (Abdel-Aziem et al., 2020).

Applications in Material Science

Additionally, benzofuran derivatives find applications in material science. For example, the study by Gvozdev et al. (2021) on the phototransformations and reactions of chloro(4-methylpent-3-en-1-ynyl)carbene, a related compound, offers insights into the utility of such compounds in developing new materials and chemical processes (Gvozdev et al., 2021).

properties

Molecular Formula

C29H42O8

Molecular Weight

518.6 g/mol

IUPAC Name

[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate

InChI

InChI=1S/C29H42O8/c1-9-16(3)11-12-28(8)18(5)13-24(32)29-22(26(34-19(6)30)37-27(29)35-20(7)31)14-21(15-23(28)29)36-25(33)17(4)10-2/h9,11,14,17-18,21,23-24,26-27,32H,1,10,12-13,15H2,2-8H3/b16-11+/t17?,18-,21-,23+,24+,26+,27-,28-,29-/m1/s1

InChI Key

FGGPIWICAGRSLN-JLXRTCLCSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@H]1C[C@H]2[C@]([C@@H](C[C@@H]([C@]23[C@@H](O[C@@H](C3=C1)OC(=O)C)OC(=O)C)O)C)(C)C/C=C(\C)/C=C

Canonical SMILES

CCC(C)C(=O)OC1CC2C(C(CC(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)C)(C)CC=C(C)C=C

synonyms

casearvestrin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate
Reactant of Route 2
[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate
Reactant of Route 3
Reactant of Route 3
[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate
Reactant of Route 4
[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate
Reactant of Route 5
[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate
Reactant of Route 6
Reactant of Route 6
[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate

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